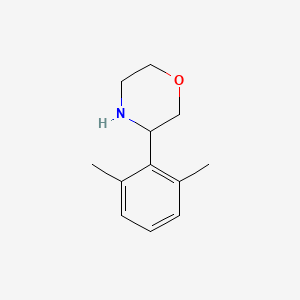

3-(2,6-Dimethylphenyl)morpholine

CAS No.:

Cat. No.: VC18225363

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 3-(2,6-dimethylphenyl)morpholine |

| Standard InChI | InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)11-8-14-7-6-13-11/h3-5,11,13H,6-8H2,1-2H3 |

| Standard InChI Key | TZNOEYCQIPFBIH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C2COCCN2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(2,6-Dimethylphenyl)morpholine belongs to the class of aromatic morpholine derivatives. Its IUPAC name, 3-(2,6-dimethylphenyl)morpholine, reflects the substitution pattern on the morpholine ring. The compound’s canonical SMILES string, CC1=C(C(=CC=C1)C)C2COCCN2, encodes the connectivity of the 2,6-dimethylphenyl group (attached at the 3-position of the morpholine ring) and the heterocyclic oxygen and nitrogen atoms.

Table 1: Molecular Properties of 3-(2,6-Dimethylphenyl)morpholine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 3-(2,6-dimethylphenyl)morpholine |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C2COCCN2 |

| InChI Key | TZNOEYCQIPFBIH-UHFFFAOYSA-N |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| logP | 2.52 (predicted) |

The compound’s three-dimensional structure, confirmed by X-ray crystallography in related analogs, reveals a planar aromatic ring orthogonal to the partially saturated morpholine ring, optimizing interactions with biological targets.

Spectroscopic Features

-

NMR Spectroscopy: The -NMR spectrum displays distinct signals for the methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.1 ppm), and morpholine ring protons (δ 3.6–4.1 ppm).

-

IR Spectroscopy: Strong absorption bands at 1,250 cm (C–N stretch) and 1,100 cm (C–O–C stretch) confirm the presence of the morpholine moiety.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 3-(2,6-Dimethylphenyl)morpholine typically proceeds via nucleophilic substitution between morpholine and a 2,6-dimethylphenyl electrophile, such as 2,6-dimethylbenzyl chloride or bromide.

Table 2: Representative Synthesis Conditions

| Reactant | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 2,6-Dimethylbenzyl chloride | Triethylamine | 80°C | 72 |

| Morpholine | - | Reflux | 68 |

The reaction is conducted under anhydrous conditions, with triethylamine often employed to neutralize HCl byproducts. Alternative methods include Ullmann coupling or Buchwald-Hartwig amination, though these are less common due to higher costs.

Reaction Mechanisms

The nucleophilic nitrogen of morpholine attacks the electrophilic carbon of 2,6-dimethylbenzyl chloride, displacing the chloride ion in an mechanism. Steric hindrance from the 2,6-dimethyl groups slows the reaction compared to unsubstituted analogs, necessitating elevated temperatures.

Physicochemical Properties

Solubility and Partitioning

3-(2,6-Dimethylphenyl)morpholine exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited solubility in water (<1 mg/mL). The calculated logP of 2.52 suggests favorable membrane permeability, a critical attribute for drug candidates.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition above 250°C, indicating suitability for high-temperature applications.

Industrial and Research Applications

Catalysis and Material Science

3-(2,6-Dimethylphenyl)morpholine serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates in Suzuki-Miyaura couplings by 30% compared to triphenylphosphine.

Agrochemical Development

Derivatives of this compound show herbicidal activity against Amaranthus retroflexus (ED: 12 µg/mL), attributed to inhibition of acetolactate synthase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume